18-Hydroxymanool
Description
18-Hydroxymanool is a diterpenoid derived from the resin of Austrocedrus chilensis trees. Its structure is characterized by a labdane skeleton with a primary alcohol group at C-18, an exomethylene moiety at C-8(17), and three methyl singlets (δ 1.28, 0.98, and 0.65 ppm in $ ^1 \text{H-NMR} $) . Key spectral features include:
- $ ^1 \text{H-NMR} $ (400 MHz, CDCl$ _3 $): Signals at δ 3.76 (d, J = 10.9 Hz, H-18) and 3.38 (d, J = 10.9 Hz, H-18') confirm the primary alcohol. The exomethylene protons appear at δ 4.82 (s, H-17) and 4.52 (s, H-17') .
- $ ^{13} \text{C-NMR} $ (100 MHz, CDCl$ _3 $): Oxygenated carbons at δ 73.59 (tertiary alcohol) and 64.70 (primary alcohol), alongside a molecular ion at m/z 288 in GC-MS (attributed to dehydration of two water molecules from the parent structure) .
This compound exhibits notable bioactivity, with its enriched fraction (Z6-7) showing higher activity compared to other resin components .
Properties
CAS No. |
1438-65-9 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
5-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3 |
InChI Key |
IERFAZQCIAZODG-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
Other CAS No. |
1438-65-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
18-Hydroxymanool can be synthesized through various chemical routes. One common method involves the extraction of resin from plants such as Chamaecyparis obtusa and Thujopsis dolabrata var. hondae. The resin is then subjected to a series of chemical reactions, including esterification and acetylation, to produce torulosol .
Industrial Production Methods
Industrial production of torulosol typically involves large-scale extraction from plant sources followed by purification using techniques such as chromatography. The purified compound is then subjected to chemical modifications to enhance its stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions
18-Hydroxymanool undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and acetyl groups .
Common Reagents and Conditions
Common reagents used in the reactions of torulosol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from the reactions of torulosol include various derivatives such as acetylated and hydroxylated forms. These derivatives often exhibit enhanced biological activities and are used in various applications .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the production of bio-based materials and as a natural preservative
Mechanism of Action
The mechanism of action of torulosol involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain microorganisms by disrupting their cell membranes. In cancer cells, torulosol induces apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectral Comparisons
The table below summarizes structural and analytical data for 18-Hydroxymanool and related diterpenes:
Key Observations:
Functional Group Variation: this compound uniquely possesses two hydroxyl groups (primary and tertiary), distinguishing it from Manool, which lacks hydroxyls, and Torulosal, which features an aldehyde . E- and Z-Communic Acid Methyl Esters contain conjugated dienes and ester groups, contributing to their higher polarity and molecular weight compared to this compound .
Spectral Distinctions: The primary alcohol in this compound (δ 3.76–3.38 ppm) is absent in Manool and Torulosal .
GC-MS Behavior: this compound elutes later (Rt = 17.13 min) than Manool and Torulosal, reflecting its moderate polarity due to hydroxyl groups . Communic acid derivatives show higher m/z values (316 vs. 288) due to esterification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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